Lauryl Glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDGJJWBIBVIA-IHAUNJBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893048 | |
| Record name | Dodecyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27836-64-2, 110615-47-9 | |
| Record name | Lauryl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(laurylglucoside)-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dodecyl D Glucoside
Chemical Synthesis Approaches
Chemical synthesis routes typically involve the condensation of dodecanol (B89629) with glucose, often under acidic conditions. These methods vary in complexity, from direct one-step reactions to multi-step processes employing protecting groups to control selectivity.
Acid-Catalyzed Glycosylation Reactions
Acid-catalyzed glycosylation is a primary method for synthesizing dodecyl D-glucoside, involving the condensation reaction between dodecanol and glucose with the elimination of a water molecule. smolecule.comatamanchemicals.com This process, often referred to as Fischer glycosylation, can lead to the formation of various degrees of polymerization. smolecule.comresearchgate.netresearchgate.net
Common acid catalysts employed include sulfuric acid, p-toluenesulfonic acid (PTSA), and various zeolites, as well as ammonium (B1175870) chloride (NH4Cl). smolecule.comatamanchemicals.comresearchgate.netresearchgate.netmdpi.comresearchgate.net For instance, sulfuric acid has been used in the Fischer glycosylation of D-glucose with decanol (B1663958) to produce alkyl polyglucosides. researchgate.net Similarly, dodecyl polyglucoside has been synthesized from glucose and dodecanol using p-toluenesulfonic acid as a catalyst. researchgate.net Optimized conditions for this direct method have been reported, achieving a product yield of approximately 84% under specific parameters. researchgate.net
Table 1: Optimized Conditions and Yield for Dodecyl Polyglucoside Synthesis via Acid-Catalyzed Direct Method researchgate.net
| Parameter | Value |
| Reaction Temperature | 110°C |
| Catalyst:Glucose:Dodecanol Molar Ratio | 0.015:1:4 |
| Reaction Pressure | 4 kPa |
| Reaction Time | 4 hours |
| Product Yield | ~84% |
Multistep Chemical Synthesis Utilizing Protecting Groups
The synthesis of complex carbohydrate derivatives, including dodecyl D-glucoside, often necessitates multi-step chemical approaches that utilize protecting groups. smolecule.comresearchgate.netresearchgate.net Glucose, with its multiple hydroxyl groups, presents a challenge for selective functionalization. Protecting groups are strategically employed to temporarily mask specific hydroxyl functions, thereby controlling the reactivity and directing the stereochemical outcome of glycosylation reactions. universiteitleiden.nlmasterorganicchemistry.com
This methodology typically involves a sequence of protection, reaction, and deprotection steps. smolecule.comresearchgate.netresearchgate.netuniversiteitleiden.nl For example, the synthesis of dodecyl deoxy glycosides, which are derivatives of dodecyl D-glucoside, involves the use of protecting groups and specific reagents like Amberlyst 15 for transacetalation. researchgate.net These protecting group strategies are crucial for achieving desired regioselectivity and stereoselectivity, especially when synthesizing specific isomers or derivatives. universiteitleiden.nl
One-Step Direct Glucosidation Techniques
One-step direct glucosidation techniques aim to simplify the synthesis of alkyl glucosides by avoiding the complicated multi-step processes often associated with traditional chemical methods. mdpi.commdpi.com This approach directly utilizes glucose and fatty alcohols as starting materials. mdpi.com
Microporous zeolite catalysts, such as H-FAU, H-MFI, and H-BEA, have demonstrated effectiveness in direct glucosidation reactions. mdpi.comresearchgate.net Studies on the synthesis of decyl glucosides, a similar class of alkyl glucosides, from D-glucose and 1-decanol (B1670082) using zeolite catalysts have shown that catalysts with weak acid strength and a high number of weak acid sites can lead to improved glucose conversion and product yield. mdpi.comresearchgate.netnih.gov For instance, the H-FAU(3) zeolite catalyst exhibited the highest conversion and yield for decyl glucoside. mdpi.comresearchgate.net In some direct glycosidation processes, glucose conversion rates can exceed 70%, and with subsequent reprocessing, can reach over 90%, even with reduced molar ratios of alcohol to glucose (e.g., 2:1). mdpi.com
Regioselective Synthesis Strategies for Dodecyl D-Glucoside Derivatives
Regioselective synthesis strategies are crucial for producing specific dodecyl D-glucoside derivatives by controlling the position at which the glycosidic bond is formed or other modifications occur on the glucose moiety. These strategies often rely on the judicious use of protecting groups to selectively activate or deactivate hydroxyl functionalities. universiteitleiden.nlrsc.org
For instance, the synthesis of dodecyl 6-amino-6-deoxy-α-D-glucopyranoside, a specific derivative, has been reported. researchgate.net Furthermore, the preparation of dodecyl deoxy glycosides, such as 2-, 3-, 4-deoxy, and 2,3- or 3,4-dideoxy glycosides, involves precise synthetic routes to achieve the desired regioselectivity. researchgate.net These methods often employ specific reagents and reaction conditions to ensure that deoxygenation or other modifications occur at predefined positions on the sugar ring. researchgate.netnih.gov
Enzymatic Synthesis Approaches
Enzymatic synthesis offers an attractive alternative to chemical methods, providing advantages such as high enantio- and regio-specificity, milder reaction conditions (typically near neutral pH, ambient temperature, and atmospheric pressure), and reduced environmental impact. d-nb.infojmb.or.kr
Glycosyltransferase-Mediated Synthesis of Dodecyl D-Glucoside
The enzymatic synthesis of dodecyl D-glucoside is primarily mediated by glycosyltransferases (EC 2.4) and glycoside hydrolases (EC 3.2.1), particularly β-glucosidases. smolecule.comatamanchemicals.comd-nb.infojmb.or.krscienceopen.com These enzymes catalyze the transfer of sugar moieties from a donor molecule to an acceptor, in this case, dodecanol, forming the glycosidic bond. scienceopen.com
Specific examples of enzymatic synthesis include:
The β-glucosidase from Candida molischiana 35M5N has been shown to catalyze the synthesis of dodecyl β-D-glucopyranoside. d-nb.info
Rhizopus stolonifera NRRL 1478 has been proposed for lauryl glucoside synthesis. nih.gov
Engineered Escherichia coli strains expressing specific UDP-glycosyltransferases, such as RO3G from Rhizopus delemar, have successfully synthesized this compound by transferring a sugar moiety from UDP-glucose to 1-dodecanol (B7769020). nih.govresearchgate.net
Cyclodextrin glucanotransferases (CGTase) are also capable of catalyzing the elongation process of alkyl glycosides, including dodecyl β-D-glucoside, through coupling reactions. nih.govnih.gov Mutations in CGTase enzymes have been shown to enhance their coupling activity for substrates like dodecyl maltoside, indicating potential for optimizing dodecyl D-glucoside synthesis. nih.gov
β-Glycosidase Catalysis in Transglycosylation and Reverse Hydrolysis Pathways
β-Glycosidases (EC 3.2.1.21) are enzymes that primarily catalyze the hydrolysis of glucoconjugates, releasing terminal β-D-glucose. acs.org However, under specific reaction conditions, these enzymes can also be employed for the in vitro synthesis of glycosides through transglycosylation and reverse hydrolysis pathways. d-nb.info A key advantage of using β-glycosidases is their ability to operate under mild conditions, including near-neutral pH, ambient temperature, and atmospheric pressure, while exhibiting high enantio- and regio-specificity. d-nb.info
The catalytic mechanism of retaining β-glycosidases involves a two-step process. First, the enzyme transfers a covalently bound glucose from a glucosyl-enzyme intermediate to a nucleophile. This nucleophile can be an alcohol, such as 1-dodecanol, or another sugar molecule, leading to the formation of a new glycosidic bond. d-nb.info
Several studies have demonstrated the efficacy of β-glycosidases in dodecyl D-glucoside synthesis:
Candida molischiana 35M5N β-glucosidase has been shown to catalyze the enzymatic synthesis of dodecyl β-D-glucopyranoside. d-nb.infonih.gov
The β-glucosidase from Pichia etchellsii has also been reported to produce dodecyl-β-D-glucoside. nih.gov
Research has also explored alcoholysis and reverse hydrolysis reactions in organic one-phase systems utilizing hyperthermophilic β-glycosidases. d-nb.info
The efficiency and yield of alkyl glycosides synthesized using glycosidases are influenced by various reaction parameters, including water activity, temperature, incubation time, pH of the reaction system, the nature of the substrate, and the specific enzyme source. d-nb.info
Biocatalytic Optimization for Enhanced Dodecyl D-Glucoside Production
Biocatalysis presents a promising avenue for the enhanced and sustainable production of dodecyl D-glucoside. atamanchemicals.com Significant efforts are directed towards optimizing biocatalytic processes, particularly through the use of microbial cell factories, to overcome the limitations of traditional synthesis methods. nih.gov
Computational workflows have been developed to identify and select suitable enzymes, such as C12 alcohol-active UDP-glycosyltransferases, which are crucial for the biosynthesis of this compound. nih.gov Genomic sequences from various microorganisms, including Candida, Pichia, Rhizopus, and Thermotoga, have been screened for their potential glycoside hydrolase or glycosyltransferase activities relevant to this compound synthesis. nih.gov
Whole-cell biocatalysis has demonstrated its potential by achieving high transglycosylation yields across a broad range of temperatures. nih.gov Furthermore, protein engineering techniques are being employed to modify β-glycosidases, aiming to reduce their hydrolytic activity while maintaining or enhancing their transglycosylation capabilities, thereby improving the selectivity and yield of the desired glucoside. lu.se
Green Chemistry Principles in Dodecyl D-Glucoside Production
The production of dodecyl D-glucoside aligns well with green chemistry principles due to its origins and the ongoing development of sustainable synthetic routes. As a mild, biodegradable non-ionic surfactant, dodecyl D-glucoside is inherently more environmentally friendly than many synthetic alternatives. atamanchemicals.com It is derived from renewable natural resources, specifically glucose and lauryl alcohol. atamanchemicals.com The increasing consumer demand for natural and sustainable ingredients is a significant driver for innovation in its production, pushing for greener methodologies. atamanchemicals.com
Development of Environmentally Benign Production Methods
The development of environmentally benign production methods for dodecyl D-glucoside is a key focus within green chemistry, aiming for more efficient, cost-effective, and scalable processes. atamanchemicals.com Enzymatic production, particularly using glycosidases, stands out as an attractive alternative to traditional chemical methods, which often necessitate the use of toxic catalysts, high pressures, and elevated temperatures, along with specialized environmental safety equipment. osti.gov
Direct glycosidation, whether catalyzed by acids or enzymes, is considered a "green" process, especially when utilizing natural and renewable sources for the raw materials. atamanchemicals.comcir-safety.org In industrial production, one-step processes are favored for their simplicity, as they eliminate the need for double alcohol exchange steps, resulting in purer products with minimal low-level alkyl polyglucosides. researchgate.net
An innovative eco-friendly approach involves the subcritical methanolysis of starch to produce methyl polyglucosides, followed by a transglycosidation reaction with 1-dodecanol to yield dodecyl polyglucosides. This method is advantageous because it bypasses the traditional reliance on glucose as a starting material and avoids the use of strong acid catalysts in the initial depolymerization of starch. acs.orgacs.org
Utilization of Renewable Resources in Dodecyl D-Glucoside Synthesis
A cornerstone of green chemistry in dodecyl D-glucoside synthesis is the utilization of renewable resources. Dodecyl D-glucoside is inherently derived from bio-based feedstocks such as glucose, which can be sourced from corn or potatoes, and lauryl alcohol, typically obtained from coconut oil or palm kernel oil. atamanchemicals.comcir-safety.orgatamanchemicals.com
Alkyl polyglucosides (APGs), including dodecyl D-glucoside, are synthesized through aldolization reactions involving glucose and fatty alcohols. These raw materials are widely available, renewable, and environmentally friendly. researchgate.net The synthesis of alkyl glycosides from such renewable resources holds significant importance for future energy development and resource utilization. scirp.org
Beyond direct glucose and fatty alcohol feedstocks, research explores the use of starch as a renewable resource. Starch can undergo subcritical methanolysis to yield methyl polyglucosides, which are subsequently transglycosidated with 1-dodecanol to produce dodecyl polyglucosides. acs.orgacs.org Furthermore, bio-based surfactants derived from monosaccharides found in sugar beet pulp have also demonstrated promising applications, highlighting the diverse range of renewable resources that can be leveraged for glucoside synthesis. acs.org
Reaction Optimization and Scalability Studies
Optimizing the synthesis of dodecyl D-glucoside involves a careful consideration of catalyst systems and reaction conditions to enhance yield, purity, and scalability.
Influence of Catalyst Systems and Reaction Conditions on Dodecyl D-Glucoside Synthesis
The glycosylation reaction, which forms dodecyl D-glucoside from lauryl alcohol and glucose, can be catalyzed by either acid or enzyme systems. atamanchemicals.com
Acid Catalysis: Acid-catalyzed direct glucosidation is a common method. Studies have investigated the impact of various parameters on the synthesis of alkyl polyglucosides (APGs), including dodecyl polyglucoside (APG-12).
Table 1: Optimized Reaction Conditions for Dodecyl Polyglucoside (APG-12) Synthesis (Acid Catalysis)
| Parameter | Optimal Condition (Study 1 researchgate.net) | Optimal Condition (Study 2 scirp.org) |
| Mole Ratio (Lauryl Alcohol:Glucose) | 6:1 | 7:1 |
| Catalyst Type | P-toluenesulfonic acid | P-toluenesulfonic & phosphoric acid (binary) |
| Catalyst Dosage | 0.008:1 (mass ratio to glucose) | 1.3% (of total mass) |
| Reaction Temperature | 120°C | 115°C |
| Reaction Pressure | 5.0 kPa | 3-4 kPa |
Note: High temperatures (e.g., 125°C) can lead to glucose carbonization, resulting in reduced product yield. scirp.org
Zeolite catalysts, such as H-FAU zeolite, have also shown high catalytic activity in direct glucosidation. The conversion and yield of decyl glucoside, a similar alkyl glucoside, were observed to increase with a higher number of weak acid sites in the catalyst. mdpi.com
Enzyme Catalysis: Enzymatic synthesis using β-glycosidases is another important route. The yield of alkyl glycosides in these processes is significantly influenced by several reaction parameters:
Water Activity (aw): This is a critical factor. For instance, almond β-glucosidase requires an aw of 0.4-0.5 for catalyzing transglycosylation with short-chain alcohols (C3) and 0.67-0.8 for higher-chain alcohols (C8). osti.gov Pichia etchellsii β-glucosidase, when used in a whole-cell production system for octyl-glucoside, requires high water activity. osti.gov
Temperature: The optimal temperature for enzymatic reactions varies depending on the enzyme source. d-nb.info
Incubation Time: Reaction duration plays a role in maximizing product formation. d-nb.info
pH of the Reaction System: Enzymes typically have an optimal pH range for activity. β-Glycosidases often operate at near-neutral pH. d-nb.info
Nature of the Substrate and Source of Enzyme: The specific alcohol and sugar substrates, as well as the origin of the enzyme, impact the reaction efficiency and product profile. d-nb.info
Scalability Studies: The scalability of dodecyl D-glucoside production is a crucial aspect for industrial implementation. Advances in biocatalysis and the application of green chemistry principles are contributing to more efficient and environmentally friendly production methods that can be scaled up effectively. atamanchemicals.com One-step synthesis processes, particularly in industrial settings, are favored due to their simplicity and potential for high throughput. researchgate.net
Table 2: Comparison of Catalysis Types for Dodecyl D-Glucoside Synthesis
| Feature | Acid Catalysis | Enzyme Catalysis |
| Catalysts | P-toluenesulfonic acid, phosphoric acid, zeolites | β-Glycosidases (e.g., from Candida, Pichia) |
| Reaction Conditions | Higher temperatures, specific pressures | Near-neutral pH, ambient temperature, atmospheric pressure |
| By-products | Can lead to complex isomer mixtures | Minimizes side reactions, no anomer mixtures (for specific enzymes) google.com |
| Environmental Impact | Can involve aggressive reagents | Environmentally benign, less waste |
| Scalability | Well-established industrial methods | Advances in biocatalysis for enhanced scalability atamanchemicals.com |
Process Efficiency and Yield Enhancement in Dodecyl D-Glucoside Synthesis
Optimizing reaction conditions is crucial for enhancing the efficiency and yield of dodecyl D-glucoside synthesis. Key parameters that influence the process include temperature, molar ratios of reactants, catalyst type and concentration, and reaction time.
Factors Affecting Yield and Efficiency
Temperature : Reaction temperature significantly impacts both enzymatic activity and substrate solubility in enzymatic syntheses mdpi.com. For chemical condensation, elevated temperatures (e.g., 80-130 °C for direct glucosidation) are typically required google.com. However, excessively high temperatures can lead to unwanted side reactions or degradation. For instance, in one study, a reaction temperature of 80 °C resulted in a glucose conversion efficiency of 60% due to incomplete glucose dissolution, while higher temperatures could be more effective mdpi.com.
Molar Ratios : The molar ratio of fatty alcohol (dodecanol) to glucose is a critical factor. For the synthesis of dodecyl polyglucoside using p-toluenesulfonic acid as a catalyst, an optimal mole ratio of lauryl alcohol to glucose was found to be 6:1 researchgate.net. Another study reported a suitable mole ratio of catalyst to glucose to n-dodecanol as 0.015:1:4, achieving a yield of approximately 84% researchgate.net.
Catalyst Type and Concentration : The choice and concentration of the catalyst play a vital role. For chemical synthesis, strong acid catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly used researchgate.netgoogle.comgoogle.com. Zeolite catalysts have also been explored, with H-FAU(3) zeolite showing high conversion and yield for decyl glucoside, and catalytic activities generally increasing with the amount of acid sites mdpi.com. For enzymatic reactions, the type and concentration of the enzyme are paramount. For example, specific β-glucosidases from Candida molischiana have been used for dodecyl β-D-glucopyranoside synthesis d-nb.infofao.org.
Reaction Time and Pressure : Reaction time is another important parameter. For a direct method synthesis of n-dodecyl glucoside, a reaction time of 4 hours was found suitable researchgate.net. Reduced pressure (e.g., 4 kPa or vacuum distillation) can be employed to remove water of reaction, which helps to drive the condensation forward and improve conversion efficiency researchgate.netgoogle.comgoogle.com.
Solvent Systems : In enzymatic syntheses, the choice of solvent or co-solvent can influence substrate solubility and enzyme activity. For instance, the addition of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent has been shown to improve enzymatic reaction yields by increasing glucose solubility, though it can complicate purification mdpi.com.
Research Findings on Yields
Research has demonstrated varying yields depending on the synthetic method and optimized conditions.
| Synthesis Method | Catalyst / Enzyme | Key Conditions | Reported Yield (%) | Reference |
| Chemical (Direct) | p-Toluenesulfonic acid | Lauryl alcohol:Glucose = 6:1 (molar ratio), Catalyst:Glucose = 0.008:1 (mass ratio), 120 °C, 5.0 kPa | Not explicitly stated for dodecyl polyglucoside, but conditions optimized for it | researchgate.net |
| Chemical (Direct) | Acid catalyst (general) | Glucose:Dodecanol:Catalyst = 1:4:0.015 (molar ratio), 110 °C, 4 kPa, 4 h | ~84 | researchgate.net |
| Enzymatic (Reverse Hydrolysis) | β-Glycosidases (e.g., from Candida molischiana) | Low aqueous systems | 17-26 (for higher chain alkyl glucosides) | d-nb.info |
| Enzymatic (Reflux method) | Amyloglucosidase | pH 5.0, 68 °C, 50 eq. alcohol, 50% w/w glucose, 0.04 mM buffer | 36 (for Lauryl-D-glucoside) | |
| Chemical (Zeolite Catalysts) | H-FAU(3) zeolite (for decyl glucoside) | Conversion > 70%, yield > 60% (for decyl glucosides) | >60 (for decyl glucosides) | mdpi.com |
Note: Some studies refer to "this compound" or "alkyl polyglucoside" which includes dodecyl D-glucoside as a component or a specific chain length within the mixture.
Strategies for Industrial Scale-Up of Dodecyl D-Glucoside Production
Scaling up dodecyl D-glucoside production for industrial applications involves addressing challenges related to reaction efficiency, cost-effectiveness, and product purity.
Key Strategies for Scale-Up
Direct Glucosidation with Process Optimization : The direct glucosidation method, due to its relative simplicity, is a primary candidate for industrial production google.comgoogle.com. Industrial processes aim to optimize conditions to ensure high conversion rates and minimize by-product formation. This includes careful control of reaction temperature, pressure (e.g., vacuum flashing to remove water), and reactant ratios google.com. The use of liquid glucose instead of solid glucose can transform the reaction from solid-liquid to liquid-liquid, significantly improving reaction speed and yield, and simplifying process control google.com.
Enzymatic Production with Immobilized Enzymes : While enzymatic methods offer advantages in mildness and selectivity, the recovery and removal of enzymes after reaction can be a challenge for industrial production nii.ac.jp. Immobilized enzymes provide a solution by allowing for easier separation and reuse of the biocatalyst, making enzymatic processes more viable for large-scale manufacturing nii.ac.jp. This approach can also improve enzyme stability and operational efficiency.
Continuous Processes : Industrial scale-up often benefits from continuous production processes rather than batch methods. Continuous removal of water of reaction, for example, through vacuum distillation, is a preferred procedure in industrial settings to maintain reaction equilibrium and efficiency google.com.
Purification and Quality Control : Post-synthesis purification is critical to achieve the high purity levels required for cosmetic and personal care applications smolecule.com. Industrial strategies include efficient purification techniques such as crystallization or chromatography, along with robust quality control measures, to ensure the final product meets specifications smolecule.com.
The demand for natural and sustainable ingredients continues to drive innovation in dodecyl D-glucoside production, with future research focusing on optimizing synthesis through advancements in biocatalysis and green chemistry to further lower costs and increase scalability atamanchemicals.com.
Supramolecular Chemistry and Interfacial Phenomena of Dodecyl D Glucoside
Interfacial Adsorption and Surface Activity
Emulsification Properties and Stability of Dodecyl D-Glucoside Formulations
Dodecyl D-glucoside is highly valued for its excellent emulsifying and solubilizing properties wikipedia.org. It plays a crucial role in enhancing the texture and stability of emulsions, particularly in personal care products such as shampoos and body washes wikipedia.orgnih.gov. Its unique structure allows it to effectively reduce surface tension, which is beneficial for stabilizing formulations wikipedia.org. In the food industry, it serves as an emulsifier to help stabilize food products, ensuring consistent texture and preventing separation in items like sauces and dressings wikipedia.org. Furthermore, in pharmaceutical applications, Dodecyl D-glucoside can be incorporated as an excipient or stabilizer due to its emulsifying capabilities chemicalbook.com. It is known to produce an abundant and stable foam, making it ideal for various cleansing preparations indiamart.com.
Phase Behavior in Multicomponent Systems
The phase behavior of Dodecyl D-glucoside in multicomponent systems is critical to understanding its applications and performance. This includes its thermotropic and lyotropic liquid crystalline properties, as well as its behavior in Phase Inversion Temperature (PIT) studies.
Thermotropic and Lyotropic Liquid Crystalline Phase Behavior of Dodecyl D-Glucoside
The thermotropic and lyotropic liquid crystalline properties of dodecyl glucopyranoside surfactants have been extensively investigated, particularly focusing on the impact of "branching" or the positional attachment of the glucopyranoside headgroup along the alkyl chain atamanchemicals.comwikidata.orgnih.gov. The introduction of branching significantly influences the packing of molecules into crystals and liquid crystalline structures, thereby affecting thermotropic properties and surfactant/water binary phase diagrams atamanchemicals.comwikidata.org.
Research indicates that attaching the headgroup at the terminal carbon (1-isomer) or at carbon 2 does not substantially alter the surfactant's behavior atamanchemicals.comwikidata.org. However, attachment at carbons 3, 4, 5, or 6 leads to distinctly different behavior compared to the 1- or 2-isomers atamanchemicals.comwikidata.org. The 1-isomer typically exhibits the highest liquid crystal to isotropic melt transition temperature, which sequentially decreases as the headgroup becomes more centrally located along the alkyl chain atamanchemicals.com. This suggests reduced cohesive intermolecular forces in secondary dodecyl β-D-glucosides due to a shorter effective chain length and less efficient packing in the liquid crystalline state atamanchemicals.com.
In lyotropic systems, Dodecyl D-glucoside and similar alkyl glucosides can form various liquid crystalline phases depending on concentration and temperature. Studies on related glycolipids, such as 2-hexyl-decyl-β-D-glucoside, have shown the formation of inverse hexagonal (H2) phases thermotropically and inverse bicontinuous cubic (V2) phases (space groups Ia3d and Pn3m) upon hydration at different concentration ranges thegoodscentscompany.com. For 4-alkoxyphenyl β-D-glucopyranosides, hexagonal, cubic, and lamellar phases have been observed in lyotropic behavior for compounds with longer alkoxy chains sarchemlabs.com.
Phase Inversion Temperature (PIT) Studies in Dodecyl D-Glucoside Systems
The Phase Inversion Temperature (PIT) is a critical parameter for nonionic surfactant systems, representing the temperature at which an emulsion inverts from oil-in-water (O/W) to water-in-oil (W/O) fishersci.cauni.lufishersci.ca. This inversion occurs as the non-ionic surfactant, initially water-soluble, becomes more oil-soluble with increasing temperature, leading to a reversal in micelle formation within a three-phase equilibrium region fishersci.ca.
For dodecyl β-glucoside, the PIT has been determined in specific oil-water systems. For instance, in a system with cyclohexane (B81311) as the oil phase, the PIT for dodecyl β-glucoside is approximately 47 °C fishersci.ca. The presence of electrolytes, such as sodium chloride (NaCl), has been shown to lower the PIT in such systems fishersci.ca. This effect is attributed to the "salting out" of the decyl chain and the "salting in" of the glucoside moiety, influencing the surfactant's chemical potential in the aqueous solution fishersci.ca.
Table 1: Phase Inversion Temperature (PIT) of Dodecyl β-Glucoside
| System Composition | PIT (°C) | Effect of NaCl | Reference |
| Dodecyl β-Glucoside / Cyclohexane / Water | 47 | Lowers PIT | fishersci.ca |
Interactions with Other Surfactants
The performance of Dodecyl D-glucoside can be significantly altered when combined with other surfactants, leading to synergistic or antagonistic effects and influencing co-micellization and interfacial interactions.
Synergistic and Antagonistic Effects in Mixed Surfactant Systems Containing Dodecyl D-Glucoside
Mixed surfactant systems often exhibit enhanced properties compared to single surfactants due to synergistic or antagonistic interactions atamankimya.comnih.gov. When Dodecyl D-glucoside, a nonionic sugar-based surfactant, is mixed with ionic surfactants, synergistic effects are frequently observed. For example, mixtures of Dodecyl D-glucoside with anionic amino acid-based surfactants, such as dodecyl glutamate, dodecyl glycinate, and dodecyl sarcosinate, have shown synergistic behavior atamankimya.com. This synergism is indicated by a reduction in surface tension and lower critical micelle concentrations (CMCs) for the mixed systems compared to the individual components atamankimya.com. Systems containing dodecyl glutamate, in particular, demonstrated emulsification capacity even in the presence of calcium chloride concentrations similar to seawater atamankimya.com.
Similarly, studies involving nonionic dodecyl polyglucoside surfactants mixed with cationic amphiphiles like cetyl trimethyl ammonium (B1175870) bromide have revealed synergistic effects in both mixed micelle and monolayer formation . Negative interaction parameters (βm and βσ) and activity coefficients less than unity indicate this synergism and the stability of the mixed micelles . The enhanced wetting and foaming properties of these mixed surfactant systems further highlight the benefits of such combinations .
Co-micellization and Interfacial Interactions with Ionic and Nonionic Amphiphiles
Dodecyl D-glucoside readily co-micellizes with various ionic and nonionic amphiphiles, leading to modified aggregation behavior and interfacial properties. In mixed systems with cationic surfactants such as didecyldimethylammonium chloride (DDAC), lower critical micelle concentrations (CMCs) and minimum molecular area (A min) values have been observed nih.gov. The interaction between monomers in these mixtures can be quantified by interaction parameters, where negative values indicate synergistic effects in both mixed micelle and monolayer formation nih.gov.
The strength of interaction in mixed micelle formation varies depending on the specific amphiphiles involved. For instance, in mixtures of glycoside-based surfactants with DDAC, the interaction strength in mixed micelle formation increases in the order: nonionic dodecyl ethoxy glycoside (AEG)/DDAC < anionic disodium (B8443419) dodecyl ethoxy glycoside citrate (B86180) (AEG-EC)/DDAC < nonionic decyl glycoside (APG)/DDAC nih.gov. This suggests that the nonionic nature of Dodecyl D-glucoside facilitates strong interactions with ionic counterparts.
Interfacial interactions are also significantly affected by co-micellization. The improved alignment of ionic and nonionic biosurfactants at interfaces and surfaces contributes to enhanced surface tension reduction and emulsification stability atamankimya.com. The properties of mixed micelles, including their composition and stability, are crucial for designing surfactant systems with desired characteristics, allowing for favorable adjustments in ionic strength, pH, and viscosity .
Biophysical Investigations of Dodecyl D Glucoside Interactions
Interactions with Biological Membranes and Lipid Systems
Integration of Dodecyl D-Glucoside into Liposomal and Nanodisc Systems
Dodecyl D-glucoside, often referred to as dodecyl β-D-glucopyranoside, plays a significant role in the preparation and study of liposomal and nanodisc systems, particularly for the reconstitution and analysis of membrane proteins. cymitquimica.comsmolecule.com Liposomes and nanodiscs serve as crucial model membrane systems for investigating the structure and function of integral membrane proteins (IMPs) in a more native-like lipid bilayer environment compared to detergent micelles alone. sigmaaldrich.comnih.govmdpi.com
DDG, as a mild non-ionic detergent, is effective in solubilizing membrane proteins while preserving their native state and activity. cymitquimica.comsmolecule.comcreative-biolabs.com This property is essential for the subsequent reconstitution of these proteins into liposomes or nanodiscs. The process typically involves mixing the detergent-solubilized membrane protein with lipids and a membrane scaffold protein (MSP) in a detergent solution. The detergent is then removed, often by dialysis or adsorption to hydrophobic beads, prompting the self-assembly of the protein and lipids into discoidal bilayers (nanodiscs) or vesicular structures (liposomes). sigmaaldrich.comnih.govmemtein.comnih.govd-nb.info
While other detergents like n-dodecyl-β-D-maltoside (DDM) are also widely used for membrane protein solubilization and reconstitution into nanodiscs, DDG's specific properties can be advantageous. memtein.comnih.govnih.gov Glucoside detergents, including DDG, are known to form smaller protein-detergent complexes (PDCs) compared to maltoside detergents, which can be beneficial for structural studies via techniques like X-ray crystallography, NMR spectroscopy, and single particle cryo-EM. nih.gov However, some proteins encapsulated by glucoside detergents might exhibit insufficient stability for isolation or structure elucidation. nih.gov
The integration of DDG into these systems is also observed in enzymatic processes. For instance, the enzymatic hydrolysis of dodecyl-β-D-maltoside (DM) to dodecyl-β-D-glucoside (DG) can lead to the formation of dipalmitoylphosphatidylcholine (DPPC)-based vesicles from DPPC-DM mixed micelles. This highlights DDG's involvement in modulating membrane structures. acs.org
Table 1: Role of Dodecyl D-Glucoside in Membrane Protein Systems
| System Type | Role of Dodecyl D-Glucoside (DDG) | Key Characteristics |
| Liposomes | Solubilization of membrane proteins for reconstitution; modulation of membrane structure. smolecule.comnih.govd-nb.infoacs.org | Enables insertion of IMPs into lipid bilayers; can influence membrane fluidity and permeability. smolecule.comsmolecule.com |
| Nanodiscs | Solubilization of membrane proteins for reconstitution into nanodiscs. smolecule.comsigmaaldrich.comnih.govmemtein.com | Facilitates formation of stable, soluble nanoscale membrane assemblies for structural and functional studies. sigmaaldrich.comnih.gov |
Modulation of Enzyme Activity
Dodecyl D-glucoside can significantly modulate the activity and stability of various enzymes, primarily due to its surfactant properties and its ability to interact with proteins and their surrounding environments. smolecule.com
Activation and Inhibition Kinetics of Enzymes in the Presence of Dodecyl D-Glucoside
The effect of Dodecyl D-glucoside on enzyme kinetics can vary, leading to either activation or inhibition depending on the specific enzyme, its concentration, and the experimental conditions. smolecule.comnih.gov For instance, alkyl β-D-glucopyranosides, including dodecyl β-D-glucopyranoside, have been studied for their effects on glucosyltransferase activity. Apparent Km values for various alkyl β-D-glucopyranosides were observed to decrease with increasing alkyl chain length, with dodecyl β-D-glucopyranoside showing a Km of approximately 20 x 10-6 M for chenodeoxycholic acid conjugation. pnas.org
In contrast, dodecyl-beta-glucosides have been reported as linear-mixed-type inhibitors of human lysosomal beta-glucosidase, affecting the hydrolysis of substrates like glucosyl ceramide and 4-methylumbelliferyl-beta-D-glucoside. nih.gov This inhibition was observed only in the presence of negatively charged lipids like taurocholate or phosphatidylserine. nih.gov The competitive component of inhibition for alkyl beta-glucosides decreased with increasing alkyl chain length, while the noncompetitive component was nearly identical for different alkyl beta-glucosides and decreased with increasing concentrations of taurocholate or phosphatidylserine. nih.gov This suggests that alkyl beta-glucosides interact with different binding sites on the enzyme than these lipids. nih.gov
While dodecyl maltoside, a related alkyl glycoside, has been found to be a potent activator of purified beef and Neurospora cytochrome oxidase, giving significantly higher activities than octyl glucoside and other commercial detergents, direct activation kinetics for dodecyl D-glucoside on specific enzymes are less extensively detailed in the provided search results. nih.govresearchgate.net However, the general principle that detergents can influence enzyme activity by affecting their aggregation state or intrinsic activity is well-established. nih.govresearchgate.net
Table 2: Examples of Dodecyl D-Glucoside's Modulatory Effects on Enzyme Activity
| Enzyme Type / Reaction | Effect of Dodecyl D-Glucoside (or related alkyl glucosides) | Kinetic Observation | Reference |
| Glucosyltransferase | Activation (as a donor substrate) | Apparent Km decreases with increasing alkyl chain length (e.g., 20 x 10-6 M for dodecyl β-D-glucopyranoside). pnas.org | pnas.org |
| Human Lysosomal β-Glucosidase | Linear-mixed-type inhibition (in presence of specific lipids) | Competitive component decreased with increasing alkyl chain length; noncompetitive component unaffected by alkyl chain length but decreased by lipid concentration. nih.gov | nih.gov |
Stabilization of Enzymes by Dodecyl D-Glucoside in Aqueous Solutions
Dodecyl D-glucoside is recognized for its ability to stabilize enzymes, particularly membrane-bound proteins, in aqueous solutions. smolecule.comcreative-biolabs.com As a mild non-ionic detergent, it can solubilize membrane proteins without causing denaturation, thereby maintaining their structural integrity and functional activity. smolecule.com This is crucial for studying these proteins in a soluble form outside their native membrane environment.
Glucoside detergents, in general, are highly regarded for membrane protein work because they are mild and non-denaturing. moleculardimensions.com They primarily disrupt protein-lipid and lipid-lipid interactions rather than protein-protein interactions, which helps in preserving the enzyme's native structure. moleculardimensions.com They are micelle-producing detergents that are effective for extracting, maintaining stability, and enabling solubility for structural studies of large macromolecules. moleculardimensions.com The sugar moiety of DDG acts as a polar headgroup, contributing to its ability to stabilize these macromolecules. moleculardimensions.com
The stabilization effect is particularly important for enzymes that are sensitive to their environment and prone to denaturation or aggregation in the absence of a suitable stabilizing agent. DDG's capacity to form micelles above its critical micelle concentration (CMC) allows it to create a mimic environment for cell membranes, which is beneficial for maintaining the stability and function of membrane proteins. cymitquimica.comsmolecule.commedchemexpress.com
Effects on Cellular Integrity and Permeability
Dodecyl D-glucoside interacts with cell membranes, influencing their integrity and permeability, which makes it useful in various cellular processes and research applications. smolecule.comsmolecule.com
Dodecyl D-Glucoside in Cell Lysis and Extraction Processes
Dodecyl D-glucoside is a commonly used non-ionic surfactant in cell lysis and extraction processes, particularly for membrane proteins. cymitquimica.comsmolecule.com Its mild nature allows for the effective solubilization of membrane proteins and lipids from cellular membranes without causing severe denaturation, which is often a concern with harsher detergents. cymitquimica.comsmolecule.com
In biotechnology, DDG is utilized in cell lysis buffers for the extraction and purification of proteins. smolecule.com It facilitates the disruption of cell membranes, releasing intracellular components, while preserving the native structure and function of the extracted proteins. cymitquimica.comsmolecule.com This makes it a valuable tool for isolating crucial components of cellular function, such as ion channels, transporters, and receptors, which are often difficult to purify due to their hydrophobic nature. smolecule.com
The ability of DDG to form micelles above its critical micelle concentration (CMC) is fundamental to its role in solubilization. cymitquimica.commedchemexpress.com These micelles can encapsulate hydrophobic membrane proteins, allowing them to be maintained in a soluble and stable state in aqueous solutions for further study and analysis. smolecule.com
Mechanisms of Enhanced Cellular Uptake Induced by Dodecyl D-Glucoside
Dodecyl D-glucoside has been investigated for its potential to enhance cellular uptake of various compounds, including drugs. smolecule.comsmolecule.com Its interaction with cell membranes can alter membrane fluidity and permeability, which may facilitate the entry of other molecules into cells. smolecule.com
The primary mechanism of DDG's action in enhancing cellular uptake lies in its amphiphilic nature, which allows it to interact with biological membranes. smolecule.com Studies indicate that it can influence membrane integrity and permeability. smolecule.comsmolecule.com For instance, related alkyl glycosides have been shown to change the permeability of cell membranes, with some increasing it by 30-40% in certain bacterial strains. researchgate.net This effect is attributed to direct interaction with the skin barrier, leading to a decrease in lipid chain order within the stratum corneum, which can reversibly enhance transdermal and topical drug delivery. nih.gov
DDG can self-assemble into micelles, which can encapsulate and deliver hydrophobic drugs or other molecules into cells. smolecule.com This property makes DDG a potential tool in drug delivery research, as it can improve the solubility and bioavailability of poorly soluble drugs. smolecule.com
Table 3: Effects of Dodecyl D-Glucoside on Cellular Integrity and Permeability
| Effect | Mechanism / Observation | Application / Significance | Reference |
| Cell Lysis & Extraction | Solubilizes membrane proteins without denaturation; forms micelles to encapsulate hydrophobic proteins. cymitquimica.comsmolecule.com | Essential for purifying and studying membrane proteins (e.g., ion channels, transporters, receptors). smolecule.com | cymitquimica.comsmolecule.com |
| Enhanced Cellular Uptake | Alters membrane fluidity and permeability; interacts with skin barrier lipids, decreasing lipid chain order. smolecule.comnih.gov | Potential for improving solubility and bioavailability of hydrophobic drugs; enhances transdermal/topical drug delivery. smolecule.comsmolecule.comnih.gov | smolecule.comsmolecule.comnih.gov |
Exploration of Novel Antimicrobial Pathways (e.g., Ribosome Action, RNA Degradation)
Dodecyl D-glucoside and its derivatives, particularly dodecyl deoxyglycosides, primarily exert their antimicrobial effects through membrane disruption rather than direct targeting of intracellular processes like ribosome action or RNA degradation. Research indicates that these compounds exhibit bactericidal activity against Gram-positive strains by interfering with their cell membranes. This mechanism is particularly pronounced in membranes enriched with phosphatidylethanolamine (B1630911) (PE), where dodecyl deoxyglycosides induce a reorganization of the phospholipid matrix into a hexagonal phase, leading to membrane disruption nih.govnih.govresearchgate.net.
While effective against Gram-positive bacteria, the inherent inability of these membrane-disrupting dodecyl deoxyglycosides to readily penetrate the outer membrane (OM) of Gram-negative bacteria limits their standalone efficacy against such challenging pathogens nih.govresearchgate.net. However, a significant advancement in their application involves combination therapy. When co-administered with polymyxins, which act as adjuvants to enhance OM permeability, dodecyl deoxyglycosides demonstrate potent antimicrobial activity against multidrug-resistant Gram-negative bacteria. This includes critical priority pathogens such as carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacteriaceae (CRE) nih.govresearchgate.net. This synergistic approach suggests that polymyxins facilitate the entry of the deoxyglycosides, allowing them to exert their membrane-disrupting effects on the inner membrane, thereby broadening their antimicrobial spectrum nih.gov.
Role of Glycone Deoxygenation Pattern on Dodecyl D-Glucoside Bioactivity
Specifically, deoxygenation at the 6-position of the sugar unit has been identified as crucial for increasing the compound's aggregation properties over its adsorption, which is a prerequisite for enhanced antimicrobial activity researchgate.net. This modification leads to a decrease in the critical micelle concentration (CMC) and an increase in adsorption efficiency (pC20), promoting more effective aggregation researchgate.net.
Furthermore, specific deoxygenation patterns have demonstrated varying degrees of antimicrobial potency:
These findings indicate that precise modifications to the glycone deoxygenation pattern can fine-tune the antimicrobial spectrum and potency of dodecyl D-glucoside derivatives.
Structure-Activity Relationships in Biological Contexts
The biological activities of dodecyl D-glucoside and its derivatives are profoundly influenced by their structural features, including the alkyl chain length, anomeric configuration, and the stereochemistry of the carbohydrate unit. Understanding these structure-activity relationships (SAR) is crucial for the rational design of compounds with enhanced performance.
Impact of Alkyl Chain Length and Anomeric Configuration on Biological Activity
Alkyl Chain Length: The length of the alkyl chain directly impacts the surface activity and antimicrobial potency of dodecyl D-glucoside derivatives. The presence of the dodecyl (C12) chain is a significant determinant of bioactivity, particularly for 2,6-dideoxy glycosides . Generally, the antimicrobial efficacy of alkyl glycosides increases with increasing alkyl chain length, often reaching an optimal balance of hydrophobicity and solubility around 12 carbon atoms d-nb.infomdpi.comacs.orgmdpi.comresearchgate.net. For instance, a surfactant with a 12-carbon alkyl chain demonstrated superior efficiency compared to one with 10 carbons mdpi.com. Similarly, dodecyl derivatives have consistently shown greater potency than their decylated (C10) analogs against various bacterial strains, such as Paenibacillus larvae mdpi.com. Conversely, compounds with shorter alkyl chains (e.g., C2-C4) typically exhibit weaker antimicrobial activity acs.org.
This relationship is also linked to the compounds' physical properties. Longer alkyl chains promote aggregation more efficiently than adsorption, leading to a decrease in the critical micelle concentration (CMC) d-nb.inforesearchgate.net. This enhanced aggregation is often associated with increased membrane disruption capabilities, which is a key mechanism of action for these compounds.
Anomeric Configuration: The anomeric configuration (α or β) of the sugar moiety plays a pivotal role in modulating the antimicrobial activity of alkyl deoxy-hexopyranosides, particularly against Bacillus species ulisboa.pt. For example, the dodecyl α-D-glycoside (compound 16) has demonstrated superior inhibitory effects against Bacillus cereus, even outperforming the reference antibiotic chloramphenicol (B1208) at equivalent concentrations . This compound also exhibited significant growth inhibition against Bacillus subtilis, Enterococcus faecalis, and Listeria monocytogenes . In stark contrast, the corresponding β-anomers were often found to be completely inactive against Bacillus species, highlighting the critical importance of the α-anomeric configuration for activity against these bacteria . The α-anomeric configuration, in conjunction with the 2,6-dideoxygenation pattern, has been identified as essential for antibacterial activity against Bacillus species, with the L-configuration further enhancing this activity, particularly towards Bacillus anthracis ulisboa.pt. Interestingly, β-anomers generally exhibit higher solubility compared to their α-anomeric counterparts .
Table 1: Impact of Alkyl Chain Length and Anomeric Configuration on Antimicrobial Activity
| Alkyl Chain Length | Anomeric Configuration | Observed Effect on Antimicrobial Activity | Reference |
|---|---|---|---|
| Dodecyl (C12) | N/A | Determinant for bioactivity; generally higher potency than shorter chains. | mdpi.comacs.orgmdpi.com |
| C10 | N/A | Less efficient than C12. | mdpi.commdpi.com |
| C2-C4 | N/A | Weaker antimicrobial activity. | acs.org |
| N/A | α-D | Essential for activity against Bacillus species; higher inhibition diameters. | ulisboa.pt |
| N/A | β-D | Often inactive against Bacillus species; generally higher solubility. | |
| N/A | α-L | Enhances activity, particularly against Bacillus anthracis. | ulisboa.pt |
Stereochemical Influence of the Carbohydrate Unit on Dodecyl D-Glucoside Bioactivity
However, some stereochemical aspects appear to have less impact. Research indicates that the relative configuration at C-3 and C-4 of hexopyranosides does not significantly influence their bioactivity nih.gov. Comparative studies on the physical properties of aqueous solutions of alkyl glucosides and mannosides further emphasize that the stereochemistry of the sugar unit is important for hydrophobic hydration and interactions, which are fundamental to their membrane-disrupting mechanism cdnsciencepub.com.
Rational Design of Dodecyl D-Glucoside Modifications for Enhanced Biological Performance
Rational design principles are applied to modify dodecyl D-glucoside and its analogs to enhance their biological performance, primarily focusing on improving antimicrobial efficacy and broadening their spectrum of activity. These strategies involve targeted alterations to the compound's structure based on established structure-activity relationships.
Key areas of modification for enhanced performance include:
The field also benefits from advanced methodologies such as "glycorandomization." This innovative approach utilizes enzymatic modifications of glycosides, employing natural and mutant glycosyltransferases with altered specificities, to generate diverse glycoside libraries. This method provides new avenues for preparing optimized or entirely novel glycoside antibiotics by allowing for the tailored design of the glycone part to improve activity and targeting oup.com. Furthermore, chemical modifications of microbially produced sophorosides, including variations in alkyl chain lengths and the creation of cationic derivatives like quaternary ammonium (B1175870) salts, have demonstrated the ability to fine-tune antimicrobial activity nih.gov.
Table 2: Rational Design Strategies and Their Impact on Dodecyl D-Glucoside Bioactivity
| Modification Strategy | Specific Alteration/Example | Impact on Biological Performance | Reference |
|---|---|---|---|
| Glycone Deoxygenation | 2,6-dideoxygenation | Enhanced activity against Gram-positive bacteria (e.g., Bacillus spp., E. faecalis, L. monocytogenes). | researchgate.netulisboa.pt |
| 4,6-dideoxygenation | Potent antimicrobial activity; lower MICs; promising against Gram-negative bacteria (with permeabilizers). | nih.govnih.govresearchgate.net | |
| Alkyl Chain & Linkage | C12 alkyl chain | Optimal antimicrobial efficacy. | mdpi.comacs.orgmdpi.com |
| C-C glycosidic bond | Improved bioactive profile for D-series. | nih.govnih.gov | |
| Thioglycosides (C-S linkage) | More efficient antimicrobial agents than O-glycosides/sulfones. | mdpi.com | |
| Anomeric Configuration | α-anomer | Essential for activity against Bacillus species. | ulisboa.pt |
| Aggregation Control | Promote aggregation (e.g., 6-deoxygenation) | Key for antimicrobial activity via membrane disruption. | researchgate.net |
| Glycorandomization | Enzymatic modification | Creation of diverse glycoside libraries for optimized/novel antibiotics. | oup.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Dodecyl D-glucoside | 10893439 |
| Dodecyl β-D-glucopyranoside | 93321 |
| Methyl α-D-glucopyranoside | 7568545 |
| Methyl β-D-glucopyranoside | 445238 |
| Decyl glucoside | 62142 |
| Chloramphenicol | 5959 |
| Colistin | 5352823 |
| Lauric acid | 307 |
| Monolaurin | 14115 |
| 10-hydroxy-2-decenoic acid | 5283792 |
| Sebacic acid | 10006 |
Biological Activities and Mechanisms of Dodecyl D Glucoside
Mechanistic Studies of Antimicrobial Action
Exploration of Novel Antimicrobial Pathways (e.g., Ribosome Action, RNA Degradation)
Dodecyl D-glucoside and its derivatives, particularly dodecyl deoxyglycosides, primarily exert their antimicrobial effects through membrane disruption rather than direct targeting of intracellular processes like ribosome action or RNA degradation. Research indicates that these compounds exhibit bactericidal activity against Gram-positive strains by interfering with their cell membranes. This mechanism is particularly pronounced in membranes enriched with phosphatidylethanolamine (B1630911) (PE), where dodecyl deoxyglycosides induce a reorganization of the phospholipid matrix into a hexagonal phase, leading to membrane disruption. nih.govnih.govresearchgate.net
While effective against Gram-positive bacteria, the inherent inability of these membrane-disrupting dodecyl deoxyglycosides to readily penetrate the outer membrane (OM) of Gram-negative bacteria limits their standalone efficacy against such challenging pathogens. nih.govresearchgate.net However, a significant advancement in their application involves combination therapy. When co-administered with polymyxins, which act as adjuvants to enhance OM permeability, dodecyl deoxyglycosides demonstrate potent antimicrobial activity against multidrug-resistant Gram-negative bacteria. This includes critical priority pathogens such as carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacteriaceae (CRE). nih.govresearchgate.net This synergistic approach suggests that polymyxins facilitate the entry of the deoxyglycosides, allowing them to exert their membrane-disrupting effects on the inner membrane, thereby broadening their antimicrobial spectrum. nih.gov
Role of Glycone Deoxygenation Pattern on Dodecyl D-Glucoside Bioactivity
Specifically, deoxygenation at the 6-position of the sugar unit has been identified as crucial for increasing the compound's aggregation properties over its adsorption, which is a prerequisite for enhanced antimicrobial activity. researchgate.net This modification leads to a decrease in the critical micelle concentration (CMC) and an increase in adsorption efficiency (pC20), promoting more effective aggregation. researchgate.net
Furthermore, specific deoxygenation patterns have demonstrated varying degrees of antimicrobial potency:
These findings indicate that precise modifications to the glycone deoxygenation pattern can fine-tune the antimicrobial spectrum and potency of dodecyl D-glucoside derivatives.
Structure-Activity Relationships in Biological Contexts
The biological activities of dodecyl D-glucoside and its derivatives are profoundly influenced by their structural features, including the alkyl chain length, anomeric configuration, and the stereochemistry of the carbohydrate unit. Understanding these structure-activity relationships (SAR) is crucial for the rational design of compounds with enhanced performance.
Impact of Alkyl Chain Length and Anomeric Configuration on Biological Activity
Alkyl Chain Length: The length of the alkyl chain directly impacts the surface activity and antimicrobial potency of dodecyl D-glucoside derivatives. The presence of the dodecyl (C12) chain is a significant determinant of bioactivity, particularly for 2,6-dideoxy glycosides. Generally, the antimicrobial efficacy of alkyl glycosides increases with increasing alkyl chain length, often reaching an optimal balance of hydrophobicity and solubility around 12 carbon atoms. d-nb.infomdpi.comacs.orgmdpi.comresearchgate.net For instance, a surfactant with a 12-carbon alkyl chain demonstrated superior efficiency compared to one with 10 carbons. mdpi.com Similarly, dodecyl derivatives have consistently shown greater potency than their decylated (C10) analogs against various bacterial strains, such as Paenibacillus larvae. mdpi.com Conversely, compounds with shorter alkyl chains (e.g., C2-C4) typically exhibit weaker antimicrobial activity. acs.org
This relationship is also linked to the compounds' physical properties. Longer alkyl chains promote aggregation more efficiently than adsorption, leading to a decrease in the critical micelle concentration (CMC). d-nb.inforesearchgate.net This enhanced aggregation is often associated with increased membrane disruption capabilities, which is a key mechanism of action for these compounds.
Anomeric Configuration: The anomeric configuration (α or β) of the sugar moiety plays a pivotal role in modulating the antimicrobial activity of alkyl deoxy-hexopyranosides, particularly against Bacillus species. ulisboa.pt For example, the dodecyl α-D-glycoside (compound 16) has demonstrated superior inhibitory effects against Bacillus cereus, even outperforming the reference antibiotic chloramphenicol (B1208) at equivalent concentrations. This compound also exhibited significant growth inhibition against Bacillus subtilis, Enterococcus faecalis, and Listeria monocytogenes. In stark contrast, the corresponding β-anomers were often found to be completely inactive against Bacillus species, highlighting the critical importance of the α-anomeric configuration for activity against these bacteria. The α-anomeric configuration, in conjunction with the 2,6-dideoxygenation pattern, has been identified as essential for antibacterial activity against Bacillus species, with the L-configuration further enhancing this activity, particularly towards Bacillus anthracis. ulisboa.pt Interestingly, β-anomers generally exhibit higher solubility compared to their α-anomeric counterparts.
Table 1: Impact of Alkyl Chain Length and Anomeric Configuration on Antimicrobial Activity
| Alkyl Chain Length | Anomeric Configuration | Observed Effect on Antimicrobial Activity |
|---|---|---|
| Dodecyl (C12) | N/A | Determinant for bioactivity; generally higher potency than shorter chains. |
| C10 | N/A | Less efficient than C12. |
| C2-C4 | N/A | Weaker antimicrobial activity. |
| N/A | α-D | Essential for activity against Bacillus species; higher inhibition diameters. |
| N/A | β-D | Often inactive against Bacillus species; generally higher solubility. |
| N/A | α-L | Enhances activity, particularly against Bacillus anthracis. |
Stereochemical Influence of the Carbohydrate Unit on Dodecyl D-Glucoside Bioactivity
However, some stereochemical aspects appear to have less impact. Research indicates that the relative configuration at C-3 and C-4 of hexopyranosides does not significantly influence their bioactivity. nih.gov Comparative studies on the physical properties of aqueous solutions of alkyl glucosides and mannosides further emphasize that the stereochemistry of the sugar unit is important for hydrophobic hydration and interactions, which are fundamental to their membrane-disrupting mechanism. cdnsciencepub.com
Rational Design of Dodecyl D-Glucoside Modifications for Enhanced Biological Performance
Rational design principles are applied to modify dodecyl D-glucoside and its analogs to enhance their biological performance, primarily focusing on improving antimicrobial efficacy and broadening their spectrum of activity. These strategies involve targeted alterations to the compound's structure based on established structure-activity relationships.
Key areas of modification for enhanced performance include:
The field also benefits from advanced methodologies such as "glycorandomization." This innovative approach utilizes enzymatic modifications of glycosides, employing natural and mutant glycosyltransferases with altered specificities, to generate diverse glycoside libraries. This method provides new avenues for preparing optimized or entirely novel glycoside antibiotics by allowing for the tailored design of the glycone part to improve activity and targeting. oup.com Furthermore, chemical modifications of microbially produced sophorosides, including variations in alkyl chain lengths and the creation of cationic derivatives like quaternary ammonium (B1175870) salts, have demonstrated the ability to fine-tune antimicrobial activity. nih.gov
Table 2: Rational Design Strategies and Their Impact on Dodecyl D-Glucoside Bioactivity
| Modification Strategy | Specific Alteration/Example | Impact on Biological Performance |
|---|---|---|
| Glycone Deoxygenation | 2,6-dideoxygenation | Enhanced activity against Gram-positive bacteria (e.g., Bacillus spp., E. faecalis, L. monocytogenes). |
| 4,6-dideoxygenation | Potent antimicrobial activity; lower MICs; promising against Gram-negative bacteria (with permeabilizers). | |
| Alkyl Chain & Linkage | C12 alkyl chain | Optimal antimicrobial efficacy. |
| C-C glycosidic bond | Improved bioactive profile for D-series. | |
| Thioglycosides (C-S linkage) | More efficient antimicrobial agents than O-glycosides/sulfones. | |
| Anomeric Configuration | α-anomer | Essential for activity against Bacillus species. |
| Aggregation Control | Promote aggregation (e.g., 6-deoxygenation) | Key for antimicrobial activity via membrane disruption. |
| Glycorandomization | Enzymatic modification | Creation of diverse glycoside libraries for optimized/novel antibiotics. |
Applications of Dodecyl D Glucoside in Advanced Materials and Systems
Role in Drug Delivery Systems
Dodecyl D-glucoside's surfactant properties and ability to form micelles are leveraged in the development of sophisticated drug delivery platforms.
Enhancement of Hydrophobic Drug Solubility by Dodecyl D-Glucoside
Dodecyl D-glucoside is recognized for its excellent emulsifying and solubilizing capabilities chemimpex.comatamanchemicals.comnih.gov. Its amphipathic nature allows it to effectively reduce surface tension in liquids and self-assemble into micelles chemimpex.comnih.gov. These micelles can encapsulate hydrophobic compounds, significantly enhancing their solubility in aqueous environments chemimpex.com. This property is crucial in drug formulation, where it is utilized to solubilize poorly soluble hydrophobic drugs, thereby improving their bioavailability and efficacy in various medicinal formulations chemimpex.comatamanchemicals.com.
Carrier Systems for Specific Drug Delivery Routes
Dodecyl D-glucoside is actively explored for its utility as a component in diverse drug delivery systems chemimpex.comatamanchemicals.com. It functions as a carrier in topical formulations and other drug delivery applications atamanchemicals.com. A derivative, dodecyl 6-amino-6-deoxy-α-D-glucopyranoside, has shown promise as a skin permeation enhancer for transdermal and topical drug delivery nih.gov. This amino sugar interacts reversibly with the lipids of the stratum corneum, leading to a decrease in lipid chain order, which can increase the epidermal concentration of hydrophilic antiviral drugs like cidofovir (B1669016) nih.gov.
Alkylsaccharides, a class encompassing dodecyl D-glucoside, have demonstrated a substantial increase in the absorption of therapeutic agents across mucosal membranes researchgate.netgoogle.com. These compounds are effective across a wide range of molecular types and weights researchgate.netgoogle.com. Their dual solubility in both water and oil phases makes them suitable for formulating both hydrophilic and hydrophobic drugs researchgate.net. Related alkylsaccharides, such as dodecyl-beta-D-maltoside, have been utilized in oral delivery systems for therapeutic agents including octreotide, leptin-related synthetic peptides, exenatide, and pramlintide google.com. Furthermore, alkyl glycosides can enhance the absorption of low molecular weight compounds into the circulatory system via various routes, including oral, ocular, nasal, nasolacrimal, inhalation, pulmonary, oral cavity (sublingual or buccal cell), or cerebrospinal fluid (CSF) delivery google.com.
Formulation and Stabilization of Nanoparticles and Liposomes
Dodecyl D-glucoside plays a role in the preparation and stabilization of nanoparticles, which are instrumental in increasing the solubility of poorly soluble compounds . It also aids in the preparation of liposomes for various drug delivery applications . The amphipathic characteristics of dodecyl D-glucoside facilitate its self-assembly into micelles, which are spherical structures capable of encapsulating hydrophobic substances for delivery into cells . Related compounds, such as gemini (B1671429) dodecyl O-glucoside-based surfactants, have demonstrated high pass-through capacity for vesicles loaded with compounds like (+)-catechin and (–)-epigallocatechin, contributing to the strengthening of the vesicular bilayer at low concentrations mdpi.com. Liposomes, generally composed of one or more phospholipid bilayers, serve as versatile drug carriers, capable of encapsulating hydrophilic drugs within their aqueous core and lipophilic drugs within their lipid membrane researchgate.net. They are known to increase the circulation time and protect encapsulated drugs from metabolic degradation researchgate.net.
Gene Delivery Applications Utilizing Dodecyl D-Glucoside
Dodecyl D-glucoside is employed in gene delivery systems . Non-ionic surfactants, including n-dodecyl-β-D-glucopyranoside, have been investigated for their capacity to enhance gene transfer or transduction by viral gene delivery vehicles, particularly in bladder applications google.com. Studies have shown that pre-treatment of mouse bladders with aqueous solutions containing n-dodecyl-β-D-glucopyranoside consistently increased transduction to over 60% of the bladder surface google.com. The effectiveness of transduction enhancement appears to be influenced by the relative sizes of the hydrophilic and lipophilic portions of the molecule google.com. Alkyl glycosides can also be incorporated into pharmaceutical compositions for the delivery of oligonucleotides, such as antisense oligonucleotides or interfering RNA molecules (e.g., siRNA or RNAi) google.comgoogle.com.
Applications in Protein Purification and Biotechnology
Dodecyl D-glucoside is a critical tool in biotechnology, particularly for handling challenging membrane proteins.
Extraction and Solubilization of Membrane Proteins in Biotechnology
Dodecyl D-glucoside (n-Dodecyl-β-D-glucopyranoside) functions as a mild, non-denaturing detergent . It is widely utilized in biochemistry and biotechnology research for the purification and analysis of glycoproteins and glycolipids . This compound is effective in solubilizing membrane proteins without causing denaturation, making it an invaluable tool for their purification and study chemimpex.com. Membrane proteins are inherently difficult to isolate due to their hydrophobic nature; detergents like dodecyl D-glucoside are essential for extracting them from biological membranes and maintaining their solubility in aqueous environments tandfonline.com. Detergents achieve this by disrupting the lipid bilayer and forming detergent micelles that encapsulate both lipids and proteins, thereby burying the hydrophobic regions of the proteins and lipid tails within the micellar core . An efficient solubilization protocol aims for high yield and the formation of stable protein-detergent complexes, ensuring the protein retains its active conformation . Glycosidic detergents, including alkyl β-glucosides, are frequently employed in membrane protein crystallography due to their unique properties that facilitate the solubilization and stabilization of these proteins tandfonline.com. Dodecyl D-glucoside aids in the disruption of cell membranes, which facilitates the extraction of proteins and nucleic acids for research and diagnostics chemimpex.com. In comparative studies, detergents like octyl-β-D-glucoside (OG) and dodecyl-β-D-maltoside (DDM) are often used alongside or in comparison to other detergents for membrane protein extraction portlandpress.comhuji.ac.ilnih.gov. DDM, for instance, is a common choice for membrane protein solubilization, accounting for a significant portion of solved structures nih.gov.
Purification and Analysis of Glycoproteins and Glycolipids
Dodecyl D-glucoside (DDG) serves as a vital tool in biochemistry and biotechnology for the purification and analysis of glycoproteins and glycolipids. As a mild, non-denaturing detergent, DDG effectively solubilizes membrane proteins without compromising their native structure or activity, making it invaluable for isolating and studying these crucial cellular components smolecule.commoleculardimensions.com. Glucoside detergents, including DDG, function by disrupting protein-lipid and lipid-lipid interactions rather than protein-protein interactions, thereby maintaining the integrity of protein complexes moleculardimensions.com.
DDG is particularly effective as a micelle-producing detergent, facilitating the extraction, stabilization, and solubility of large macromolecules for structural investigations moleculardimensions.com. Studies have demonstrated its utility in solubilizing various membrane proteins, such as ion channels, transporters, and receptors smolecule.com. For structural studies, glucoside detergents are often preferred over maltoside detergents due to their tendency to form smaller protein-detergent complexes (PDCs), which are more suitable for techniques like X-ray crystallography, NMR spectroscopy, and single particle cryo-electron microscopy (cryo-EM) nih.govtandfonline.com. However, it is noted that some proteins encapsulated by glucoside detergents might exhibit insufficient stability for structural elucidation or isolation nih.gov.
Beyond proteins, DDG is also employed in the analysis of glycolipid layers, where it can influence their electrical polarization within supramolecular structures . It has been utilized to investigate the impact of membrane intercalators on the activity of glycolipid transfer protein (GLTP) abo.fi. Furthermore, DDG has been shown to affect the critical vesicular concentration (CVC) and electrophoretic mobility of vesicles when incorporated into aggregates, such as those formed by sodium decanoate–decanoic acid. Its presence can promote the formation of decanoic acid vesicles by enhancing bilayer curvature through hydrogen bonding within the polar region researchgate.net.
Use of Dodecyl D-Glucoside in Cell Culture and Cell Disruption Methodologies
In the realm of cell biology and biotechnology, Dodecyl D-glucoside plays a crucial role in cell lysis and the subsequent extraction of cellular components. It is instrumental in the disruption of cell membranes, enabling the efficient isolation of proteins and nucleic acids for various research and diagnostic purposes chemimpex.com. As a mild, non-denaturing detergent, DDG is particularly effective for solubilizing membrane proteins while preserving their functional activity .
Detergents like DDG are essential for the extraction, purification, and stabilization of integral membrane proteins, ensuring that these proteins retain their native structures in aqueous solutions post-extraction nih.govtandfonline.com. The interaction of DDG with cell membranes can influence membrane integrity and permeability, a property that is leveraged in various experimental setups smolecule.com. Moreover, DDG has been utilized in the preparation and stabilization of nanoparticles. These nanoparticles can enhance the solubility of poorly soluble compounds and are beneficial in the formulation of liposomes for drug delivery systems .
Environmental Remediation and Green Technologies
Dodecyl D-glucoside's favorable environmental profile and surfactant properties make it a promising compound for applications in environmental remediation and the development of green technologies.
Development of Environmentally Friendly Dispersants for Oil Spills
The increasing concern over marine oil spills has driven the demand for more environmentally friendly and efficient oil dispersants to replace conventional, often harmful, chemical agents chalmers.se. Dodecyl D-glucoside, as a sugar-based biosurfactant, is being actively evaluated for its potential in this critical application chalmers.se. Oil dispersants function by reducing the surface tension at the oil/water interface, leading to the formation of smaller oil droplets that are more readily degraded by indigenous oceanic microbes chalmers.se.
Research involving DDG in oil spill remediation focuses on understanding the interfacial behavior of biosurfactant mixed systems and the influence of structural variations on their efficacy. Studies involve measuring surface tension, critical micelle concentrations (CMCs), emulsion stability, and interfacial tension under conditions mimicking oceanic environments, including varying salinity (e.g., sodium chloride and calcium chloride concentrations) and pH levels chalmers.se. Promising results have been observed for mixtures of biosurfactants, indicating their potential as effective and environmentally benign alternatives for oil spill remediation chalmers.se.
Other Emerging Research Applications
Catalytic Reactions within Dodecyl D-Glucoside Micellar Systems
Dodecyl D-glucoside's ability to form micelles in aqueous solutions extends its utility into the realm of catalysis, where these micellar systems can significantly influence reaction rates and mechanisms smolecule.commpbio.com. Recent research has explored the catalytic effect of N-dodecyl β-D-glucopyranoside micelles on specific chemical reactions. For instance, a study investigated its influence on the reaction between ascorbic acid and azure A chloride salt dye in an acidic aqueous solution researchgate.net.
The findings revealed that the presence of N-dodecyl β-D-glucopyranoside micelles enhanced the reaction rates. This catalytic effect is attributed to the formation of multiple hydrogen bonds, which play a significant role in binding the DDG monomers and micelles with the reactant molecules in both pre-micellar and micellar phases researchgate.net. The study employed established kinetic models, including the Piszkiewicz, Arrhenius, and Eyring equations, to elucidate the catalytic mechanism researchgate.net. It was determined that the reaction exhibited a fractional order with respect to the oxidant, reductant, and H2SO4, highlighting the complex interplay within the micellar environment researchgate.net. DDG's role as a classical nonionic amphiphile surfactant makes it a valuable subject in colloid research and the development of new micellar systems for various catalytic applications mpbio.com.
Compound Names and PubChem CIDs
| Compound Name | CAS Number | PubChem CID |
| Dodecyl D-glucoside (n-Dodecyl-β-D-glucopyranoside) | 59122-55-3 | 369373 chemimpex.comfishersci.ca |
| Dodecyl D-glucoside (Lauryl glucoside) | 110615-47-9 | 10893439 atamanchemicals.comrxnfinder.org |
Properties of Dodecyl D-Glucoside
Dodecyl D-glucoside is a non-ionic surfactant typically appearing as a white powder. Its molecular formula is C₁₈H₃₆O₆, with a molecular weight of approximately 348.48 g/mol chemimpex.comfishersci.ca. It exhibits good solubility in methanol, forming clear to very slightly hazy, colorless solutions at concentrations up to 50 mg/mL . The critical micelle concentration (CMC) of Dodecyl D-glucoside is reported to be 0.13 .
| Property | Value | Source |
| Appearance | White powder | chemimpex.comfishersci.ca |
| Molecular Formula | C₁₈H₃₆O₆ | chemimpex.comfishersci.ca |
| Molecular Weight | 348.48 g/mol | chemimpex.comfishersci.ca |
| Purity (HPLC/GC) | ≥ 98% | chemimpex.comfishersci.ca |
| Critical Micelle Concentration (CMC) | 0.13 | |
| Solubility in Methanol | Soluble (50 mg/mL, clear to very slightly hazy, colorless) | |
| Optical Rotation ([α]D20) | -22 to -26º (C=1 in MeOH) | chemimpex.com |
| Storage Temperature | 0-8°C / -20°C | chemimpex.com |
Advanced Analytical and Computational Methodologies in Dodecyl D Glucoside Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure, dynamics, and interactions of Dodecyl D-glucoside at an atomic or molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of Dodecyl D-glucoside. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR are utilized to confirm its molecular structure and assess its purity. For instance, ¹H-NMR spectra are used to confirm the absence of the α-anomer, ensuring the desired β-D-glucopyranoside configuration wikipedia.org. ¹³C-NMR signals provide characteristic chemical shifts for the carbon atoms within the dodecyl chain and the glucose head group, aiding in complete structural assignment wikipedia.org.
Beyond isolated structural studies of the surfactant itself, Dodecyl D-glucoside, similar to other non-ionic sugar-based detergents like n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucoside (β-OG), plays a crucial role in solution-state NMR spectroscopy for the structural and functional studies of integral membrane proteins nih.govuni.lunih.govnih.gov. These detergents form micelles that mimic the native membrane environment, allowing membrane proteins to be solubilized and studied under conditions that preserve their high-resolution structure and function nih.govuni.lunih.gov. The use of deuterated versions of such detergents can significantly improve NMR spectra quality by eliminating interfering proton signals from the detergent and reducing line broadening effects, thereby enhancing sensitivity for protein studies nih.govnih.gov.
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a valuable technique for examining noncovalent complexes between proteins and various ligands, including surfactants like Dodecyl D-glucoside americanelements.com. Nonionic saccharide surfactants, such as n-dodecyl-β-D-glucopyranoside, have demonstrated good performance in ESI-MS, exhibiting limited interference from chemical background and adduct formation at concentrations typically ranging from 0.01% to 0.1% (w/v) americanelements.comnih.gov.
Research has shown that surfactants can influence both the tertiary and quaternary structures of proteins under ESI-MS conditions, leading to shifts in charge-state distributions that may be independent of conformational effects americanelements.comnih.gov. Therefore, careful interpretation of results is essential when using ESI-MS in conjunction with surfactants for protein structure studies americanelements.com. In the context of proteomics, Dodecyl D-glucoside has been identified as an MS-compatible surfactant that can enhance protein solubilization and increase the number of identified proteins in tissue proteomics applications nih.gov.
Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique employed for the molecular analysis and identification of functional groups within Dodecyl D-glucoside and related alkyl polyglycosides. FTIR spectra provide characteristic absorption peaks corresponding to specific vibrational modes of molecular bonds. For instance, in synthesized dodecyl polyglycosides, the FTIR spectrum typically shows a peak at 2924 cm⁻¹ for C-H stretching vibrations and a peak at 3361 cm⁻¹ for O-H group vibrations nih.govdsmz.de. The presence of the C-O vibration peak at 1032 cm⁻¹ is indicative of the polyglycoside alkyl formation, confirming the successful synthesis of the target compound nih.govdsmz.de.
Mass Spectrometry for Characterization of Protein-Surfactant Complexes
Interfacial Measurement Techniques
The interfacial properties of Dodecyl D-glucoside are crucial for understanding its behavior in various applications, particularly in formulations and biological systems. These properties are often characterized using techniques that probe the behavior of the surfactant at interfaces.
Surface tensiometry is a primary technique used to characterize the interfacial properties of Dodecyl D-glucoside, including its ability to reduce surface tension and its critical micelle concentration (CMC). The Wilhelmy plate technique is commonly employed for such measurements uni.lu.
The Critical Micelle Concentration (CMC) is a key parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles. For n-Dodecyl-β-D-glucopyranoside, the CMC in water is reported to be approximately 0.19 mM (0.0066%) fishersci.ca. Another source indicates a CMC of 0.13 mM for Dodecyl β-D-glucopyranoside wikidata.org. It has been noted that Dodecyl D-glucoside exhibits low solubility in water, which can make it challenging to approach its CMC at room temperature in certain experimental setups, such as evaporation experiments researchgate.net.
Studies comparing Dodecyl D-glucoside with other sugar-based surfactants, such as dodecyl polyglucoside and n-dodecyl-β-D-maltoside (DDM), have shown that differences in head group polarity (Hydrophilic-Lipophilic Balance, HLB value) significantly impact their surface and interfacial tension reduction capabilities and CMC values uni.lunih.govfishersci.at. For instance, dodecyl polyglucoside, being less hydrophilic, demonstrates a lower surface tension above its CMC compared to n-dodecyl-β-D-maltoside, indicating higher surface activity uni.lu.
Table 1: Critical Micelle Concentration (CMC) of Dodecyl D-glucoside
| Compound Name | CMC (mM) | Conditions | Reference |
| n-Dodecyl-β-D-glucopyranoside | ~0.19 | H₂O | fishersci.ca |
| Dodecyl β-D-glucopyranoside | 0.13 | - | wikidata.org |
The dynamic drop volume technique is a specialized method used to investigate the dynamic interfacial properties and adsorption kinetics of surfactants at liquid-liquid interfaces, particularly at oil/water (o/w) interfaces. This technique has been employed to study the behavior of surfactants like dodecyl-β-D-fructofuranosyl-α-D-glucopyranoside (DFG) and n-dodecyl-β-D-maltoside (DDM) at dodecane/water interfaces nih.govfishersci.atfishersci.se.
Gel Filtration Chromatography for Micelle Characterization
Gel filtration chromatography, also known as size exclusion chromatography (SEC), is a powerful analytical technique employed to characterize the micellar properties of detergents like dodecyl D-glucoside. This method separates molecules based on their hydrodynamic volume, allowing for the determination of micellar molecular weight and aggregation numbers sigmaaldrich.comunc.edu. For non-ionic detergents such as dodecyl D-glucoside, the micellar size is minimally affected by the presence of salts, unlike ionic detergents sigmaaldrich.comunc.edu.
In the context of membrane protein research, gel filtration is routinely used to assess the quality of protein-detergent complexes (PDCs), monitor structural degradation, aggregation, and determine the monodispersity and oligomerization state of proteins nih.govtandfonline.com. It enables the separation of PDCs from unbound detergent micelles, which is critical for downstream applications such as protein crystallization nih.gov. Studies involving dodecyl β-D-glucopyranoside (DG) have utilized gel exclusion columns to investigate the aggregation behavior of mixtures containing DG and lipids, providing insights into the formation of vesicles and other aggregated structures acs.org. The technique can also reveal the presence of protein-free detergent micelles, which may appear as small unresolved peaks or shoulders in chromatograms cytivalifesciences.com.cn.
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are indispensable computational tools for investigating the behavior of dodecyl D-glucoside at an atomic level, offering insights into its intermolecular interactions, conformational dynamics, and binding affinities with target biomolecules.
Investigation of Dodecyl D-Glucoside Intermolecular Interactions and Conformations
Molecular dynamics simulations allow for the detailed study of the structure and dynamics of surfactant micelles in aqueous solutions, providing a microscopic view of the intermolecular interactions that govern their self-assembly hsu-hh.deacs.org. For dodecyl D-glucoside, MD simulations can be employed to explore the dynamics of its surfactant monolayer, revealing how individual molecules interact and arrange themselves at interfaces researchgate.net. These simulations can identify and quantify various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability and integrity of micelles and their complexes with other molecules nih.govresearchgate.net.
Furthermore, MD simulations are valuable for understanding the impact of structural variations on the compound's behavior. For instance, research on alkyl chain positional isomers of dodecyl glucopyranoside surfactants has demonstrated that the point of attachment of the glucopyranoside headgroup significantly influences the packing of molecules into crystals and liquid crystalline structures, thereby affecting intermolecular interactions acs.org. MD simulations can provide the mechanistic details behind these observed changes in molecular organization and conformation.
Prediction of Binding Affinities with Target Biomolecules
Molecular docking and molecular dynamics simulations are widely used to predict and analyze the binding interactions of surfactants, including glucosides, with various biomolecules such as proteins nih.govmdpi.comnih.govpensoft.netmdpi.comacs.orgnih.govresearchgate.netresearchgate.net. These computational methods provide insights into the specific binding sites, preferred conformations of the ligand within the binding pocket, and the strength of the interactions.
For instance, studies on related non-ionic glucosides, such as octyl glucoside, have utilized molecular docking and MD simulations to investigate their binding with proteins like bovine serum albumin (BSA). These studies have shown that glucosides can bind stably to hydrophobic subdomains of proteins, forming hydrogen bonds with hydrophilic residues and engaging in hydrophobic interactions with non-polar residues nih.govnih.gov. Molecular docking can predict the binding affinity, often expressed as binding energy, which indicates the stability of the protein-ligand complex mdpi.comacs.orgresearchgate.net. Subsequent MD simulations can refine these docking poses, providing a more accurate representation of the dynamic interactions and conformational changes that occur upon binding mdpi.comnih.govmdpi.comnih.govresearchgate.net. This integrated approach is crucial for understanding how dodecyl D-glucoside might interact with membrane proteins during solubilization and purification, potentially influencing their stability and function.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that establish mathematical models correlating molecular structure with physicochemical properties or biological activities. These models are instrumental in predicting the behavior of dodecyl D-glucoside and its derivatives without extensive experimental work.
Prediction of Physicochemical Properties (e.g., CMC) Based on Dodecyl D-Glucoside Structure
The critical micelle concentration (CMC) is a fundamental physicochemical property of surfactants, representing the concentration above which micelles begin to form in solution firp-ula.org. QSPR models are extensively developed to predict the CMC of various surfactants, including sugar-based surfactants like dodecyl D-glucoside firp-ula.orgdoi.orgacs.orgexaly.comresearchgate.netmdpi.com. These models rely on molecular descriptors that quantify different aspects of the surfactant's structure, such as the size and complexity of the hydrophobic and hydrophilic groups firp-ula.org.
For sugar-based surfactants, it has been observed that increasing the length of the hydrophobic tail generally leads to a decrease in CMC, while larger and more polar hydrophilic head groups tend to increase the CMC by enhancing aqueous solubility firp-ula.orgresearchgate.net. Dodecyl D-glucoside itself has a reported CMC in the range of 0.125 mM to 0.19 mM caymanchem.comsigmaaldrich.comanatrace.com. QSPR models for sugar-based surfactants, while sometimes less common than for other surfactant types, have shown good predictive performance for CMC, aiding in the design of new surfactants with desired properties doi.orgresearchgate.net.
Table 1: Critical Micelle Concentration (CMC) of Dodecyl D-Glucoside
| Property | Value | Unit | Source |
| CMC | 0.13 | mM | sigmaaldrich.com |
| CMC | 0.125 | mM | caymanchem.com |
| CMC | ~0.19 | mM | anatrace.com |
Elucidation of Structure-Function Relationships of Dodecyl D-Glucoside Derivatives
QSPR/QSAR studies are crucial for elucidating how modifications to the chemical structure of dodecyl D-glucoside derivatives impact their functional properties. This understanding enables the rational design of new compounds with tailored characteristics for specific applications.
A notable example of structure-function elucidation involves the study of dodecyl glucopyranoside surfactants with varying positions of the glucopyranoside headgroup along the alkyl chain. Research has shown that the attachment point of the headgroup profoundly influences the thermotropic and lyotropic liquid crystalline properties, as well as the detergency behavior of these surfactants acs.org. Specifically, attaching the headgroup at carbons 3, 4, 5, or 6 results in significantly different behavior compared to attachment at the terminal carbon or carbon 2, demonstrating a discontinuous change in properties acs.org. This highlights how subtle structural changes, such as branching or positional isomerism, can lead to substantial differences in the macroscopic behavior and functional performance of dodecyl D-glucoside derivatives, providing valuable insights for their design and optimization acs.org.
Table 2: Influence of Headgroup Attachment Position on Dodecyl Glucopyranoside Properties
| Headgroup Attachment Position | Impact on Surfactant Behavior |
| Terminal Carbon or Carbon 2 | Does not appreciably influence surfactant behavior. acs.org |
| Carbon 3, 4, 5, or 6 | Results in very different behavior, affecting thermotropic properties, lyotropic liquid crystalline properties, and detergency. acs.org |
Future Directions and Research Perspectives
Advancements in Sustainable Synthesis Technologies for Dodecyl D-Glucoside
The synthesis of alkyl glucosides, including Dodecyl D-glucoside, traditionally involves acid-catalyzed reactions between glucose and fatty alcohols atamanchemicals.comcir-safety.org. While this "Fischer process" is considered a green process that can utilize natural and renewable sources, ongoing research aims to further enhance its sustainability cir-safety.orgwanqicn.com.
Key advancements and research areas include:
Enzymatic Synthesis : Enzymatic methods offer a promising route for more sustainable synthesis, operating under milder conditions and potentially reducing by-product formation atamanchemicals.comnih.govfao.org. β-Glycosidases, for example, have been explored for the synthesis of alkyl glucosides, with varying yields depending on the specific glucoside produced d-nb.info. Cyclodextrin glucanotransferases (CGTase) are also being engineered to improve the synthesis of alkyl glycosides with elongated carbohydrate chains, which can enhance biocompatibility nih.gov.
Catalyst Development : The development of novel, more efficient, and environmentally benign catalysts is a continuous focus. This includes exploring heterogeneous catalysts as alternatives to homogeneous catalysts, which can lead to easier separation and reuse .
Process Optimization : Optimizing reaction conditions such as temperature, pressure, reaction times, and reactant ratios in direct synthesis methods can lead to improved efficiency and reduced energy consumption nih.govmdpi.com. Techniques like high-gravity impinging stream-rotating packed beds are being investigated to enhance glucose conversion efficiency in alkyl polyglycoside synthesis mdpi.com.
Catalyst-Free Reactions : Research into catalyst-free synthesis methods, such as reacting sugar, alcohol, and a solvent like sulfolane (B150427) directly, offers a new avenue for green synthesis, potentially yielding lighter-colored products and simplifying purification wanqicn.com.
Exploration of Novel Biological and Biomedical Applications for Dodecyl D-Glucoside
Beyond its established use in personal care and as a mild detergent in biochemical research, Dodecyl D-glucoside is being investigated for novel biological and biomedical applications due to its mildness and ability to interact with biological membranes smolecule.comsmolecule.comchemimpex.com.
Emerging applications include:
Drug Delivery Systems : Dodecyl D-glucoside's ability to form micelles makes it a potential tool for encapsulating and delivering hydrophobic drugs, thereby improving their solubility and bioavailability smolecule.comsmolecule.comchemimpex.com. Studies have explored its use in nasal and transdermal drug delivery to enhance drug absorption smolecule.com.
Membrane Protein Studies : It is a widely recognized non-ionic detergent for solubilizing and purifying membrane proteins without denaturing them, which is crucial for studying their structure and function ontosight.aismolecule.comcreative-biolabs.commedchemexpress.comvwr.comtandfonline.com. This property is vital for understanding cellular functions and for drug discovery targeting membrane proteins smolecule.com.
Antimicrobial Properties : Dodecyl D-glucoside has demonstrated antimicrobial activity against certain bacteria and fungi, including Gram-positive bacteria like Staphylococcus aureus and fungi like Candida albicans atamanchemicals.comsmolecule.comsmolecule.combiosynth.comnih.gov. This suggests its potential for use in formulations requiring mild antimicrobial effects.
Cellular Interactions : Research is ongoing into its effects on cell membranes, where it can influence permeability and cellular interactions, opening avenues for further understanding its biological impact smolecule.comsmolecule.com.
Deeper Understanding of Dodecyl D-Glucoside Supramolecular Assembly and Interfacial Dynamics
A comprehensive understanding of how Dodecyl D-glucoside self-assembles into supramolecular structures and behaves at various interfaces is critical for optimizing its performance in diverse applications ontosight.aismolecule.comcymitquimica.commpbio.com.
Key areas of investigation include:
Micelle Formation : Dodecyl D-glucoside forms micelles above its critical micelle concentration (CMC), which is essential for its surfactant function and its ability to solubilize hydrophobic compounds smolecule.comcymitquimica.commedchemexpress.commpbio.com. The CMC of Dodecyl D-glucoside (DG) is reported to be around 2.0 mM medchemexpress.com.
Interfacial Properties : Studies are exploring its behavior at air-water and oil-water interfaces, examining how its structure influences surface and interfacial tension reduction capes.gov.brum.edu.myresearchgate.net. The hydrophilicity and hydrophobicity balance (HLB) of the surfactant plays a significant role in its interfacial properties capes.gov.brum.edu.my.
Self-Assembly Dynamics : Research delves into the kinetics of its adsorption at interfaces and how factors like head group polarity and alkyl chain length influence its self-assembly and emulsifying capabilities capes.gov.br. For instance, molecules with more hydrogen bond-forming groups in their head, like dodecyl-β-D-maltoside, tend to have a higher affinity for water and can decrease interfacial tension more effectively than Dodecyl D-glucoside, given the same tail structure . The length of the alkyl tail also influences interfacial behavior, with longer tails generally leading to lower interfacial tension .
Enzyme-Mediated Vesicle Formation : Investigations into enzyme-mediated processes, such as the hydrolysis of dodecyl-β-D-maltoside to Dodecyl D-glucoside, can lead to the formation of vesicles from mixed micelles, offering insights into controlled self-assembly for applications like liposome (B1194612) formation acs.org.
Development of Tailored Dodecyl D-Glucoside Derivatives for Specific Functions
Modifying the chemical structure of Dodecyl D-glucoside to create tailored derivatives is a promising approach to enhance existing functionalities or unlock new ones google.comgoogle.comnih.gov.
Research in this area focuses on:
Elongation of Carbohydrate Chains : Enzymatic synthesis methods are being developed to elongate the carbohydrate part of alkyl glucosides, leading to derivatives with improved properties like enhanced water solubility and reduced cytotoxicity nih.govd-nb.infogoogle.com. This can involve using glycosyl donors with multiple monosaccharide residues and enzymes like cyclomaltodextrin glucanotransferase (CGTase) google.com.
Functionalization : Introducing specific functional groups to the Dodecyl D-glucoside molecule can impart new properties, such as enhanced antimicrobial activity or improved compatibility with specific formulations nih.govnih.gov. For example, studies have synthesized anionic alkyl glycosides with long carbohydrate chains using laccase/TEMPO oxidation and CGTase-catalyzed transglycosylation to alter their properties nih.gov.
Optimized Hydrophobic-Hydrophilic Balance : By altering the alkyl chain length or the sugar moiety, derivatives can be designed with a precisely tuned hydrophobic-hydrophilic balance for targeted applications, from enhanced emulsification in specific oil-water systems to improved solubilization of particular hydrophobic compounds capes.gov.brcdnsciencepub.com.
Integration of Advanced Computational and Experimental Methodologies in Dodecyl D-Glucoside Research
The combination of advanced computational modeling with sophisticated experimental techniques is accelerating the understanding and development of Dodecyl D-glucoside chemimpex.commpbio.com.
Key methodologies include:
Molecular Dynamics Simulations : Computational methods like molecular dynamics simulations are employed to model the behavior of Dodecyl D-glucoside at interfaces and in solutions, providing insights into its self-assembly, micelle formation, and interactions with other molecules at an atomic level researchgate.net. This helps in predicting properties and guiding experimental design.
High-Throughput Screening : High-throughput experimental methods are being developed to efficiently screen for optimal conditions in applications such as membrane protein solubilization, allowing for rapid identification of effective detergents and buffer systems nih.gov.
Spectroscopic Techniques : Advanced spectroscopic techniques (e.g., NMR, fluorescence spectroscopy) are used to characterize the structure and dynamics of Dodecyl D-glucoside in various environments, including its interactions with proteins and its micellar properties medchemexpress.comtandfonline.com. For instance, Dodecyl D-glucopyranoside interacts with bovine serum albumin (BSA) to quench its intrinsic fluorescence, and its critical micelle concentration can be determined medchemexpress.com.
Deuterated Detergents : The use of deuterated Dodecyl D-glucoside in techniques like solution-state NMR spectroscopy can provide higher resolution and sensitivity for structural and functional studies of membrane proteins by minimizing interfering proton signals tandfonline.com.
Continued Research on Environmental Impact and Biodegradation of Dodecyl D-Glucoside
Given its widespread use and "green" reputation, ongoing research into the environmental impact and biodegradation of Dodecyl D-glucoside is crucial to ensure its long-term sustainability atamanchemicals.comatamanchemicals.comwanqicn.comsmolecule.comresearchgate.net.
Areas of focus include:
Biodegradability Studies : Further detailed studies are needed to fully understand its biodegradation pathways and rates in various environmental compartments (e.g., water, soil) atamanchemicals.comsmolecule.comfishersci.comecostore.comeuropa.euchemistryconnection.com. Dodecyl D-glucoside is generally considered readily biodegradable ecostore.com.
Ecotoxicity Assessments : Comprehensive ecotoxicity assessments are essential to evaluate its potential effects on aquatic and terrestrial organisms across different concentrations and exposure scenarios fishersci.comecostore.comeuropa.euchemistryconnection.com. While it is considered to have low potential for bioaccumulation or aquatic toxicity, continued monitoring and research are important ecostore.com.
Life Cycle Assessment (LCA) : Conducting full life cycle assessments can provide a holistic view of its environmental footprint, from raw material sourcing and synthesis to end-of-life disposal, identifying areas for further improvement in sustainability researchgate.net.
Regulatory Compliance : Continued research supports its regulatory approval and safe use in various products globally, ensuring it meets evolving environmental standards atamanchemicals.comsmolecule.com.
The future of Dodecyl D-glucoside research is poised for exciting developments, driven by a growing demand for sustainable, high-performance, and biologically compatible compounds. Advancements in synthesis, exploration of novel applications, deeper understanding of its fundamental properties, development of tailored derivatives, and integration of advanced research methodologies will collectively contribute to its expanded utility and environmental responsibility.
Q & A
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, aggregation behavior) of Dodecyl D-glucoside?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
